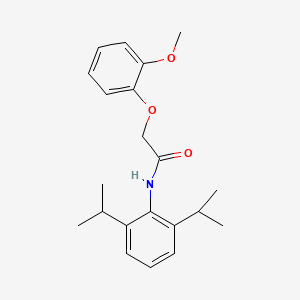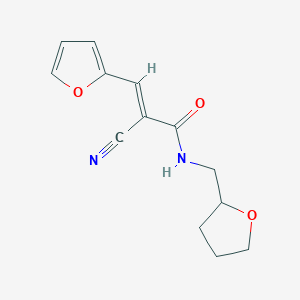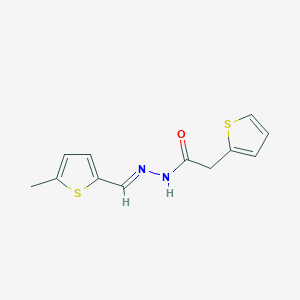
N-(2,6-diisopropylphenyl)-2-(2-methoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-diisopropylphenyl)-2-(2-methoxyphenoxy)acetamide: is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a phenyl group substituted with isopropyl groups at the 2 and 6 positions, and a methoxyphenoxy group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-diisopropylphenyl)-2-(2-methoxyphenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-diisopropylaniline and 2-methoxyphenol.
Formation of Intermediate: The first step involves the reaction of 2,6-diisopropylaniline with chloroacetyl chloride to form N-(2,6-diisopropylphenyl)chloroacetamide.
Coupling Reaction: The intermediate is then reacted with 2-methoxyphenol in the presence of a base, such as sodium hydroxide, to yield the final product, .
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(2,6-diisopropylphenyl)-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.
Biology: In biological research, it may be investigated for its potential as a bioactive molecule, such as an enzyme inhibitor or receptor ligand.
Medicine: The compound could be explored for its therapeutic potential, including its use as an anti-inflammatory, analgesic, or antimicrobial agent.
Industry: In industrial applications, it may be used as an intermediate in the synthesis of dyes, polymers, or other specialty chemicals.
Mechanism of Action
The mechanism by which N-(2,6-diisopropylphenyl)-2-(2-methoxyphenoxy)acetamide exerts its effects depends on its specific application. For example, if used as a pharmaceutical, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, blocking receptor binding, or altering signal transduction pathways.
Comparison with Similar Compounds
N-(2,6-diisopropylphenyl)-2-(2-hydroxyphenoxy)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-(2,6-diisopropylphenyl)-2-(4-methoxyphenoxy)acetamide: Similar structure but with the methoxy group at the 4 position.
N-(2,6-diisopropylphenyl)-2-(2-ethoxyphenoxy)acetamide: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness: N-(2,6-diisopropylphenyl)-2-(2-methoxyphenoxy)acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity, physical properties, and biological activity. The presence of the methoxy group at the 2 position may enhance its solubility and alter its interaction with biological targets compared to similar compounds.
Properties
Molecular Formula |
C21H27NO3 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-[2,6-di(propan-2-yl)phenyl]-2-(2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C21H27NO3/c1-14(2)16-9-8-10-17(15(3)4)21(16)22-20(23)13-25-19-12-7-6-11-18(19)24-5/h6-12,14-15H,13H2,1-5H3,(H,22,23) |
InChI Key |
REWYJGGSYOVLQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)COC2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(Z)-Phenylmethylidene]pyrazine-2-carbohydrazide](/img/structure/B11670475.png)

![N'-{(3Z)-1-[(diethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}pyridine-4-carbohydrazide](/img/structure/B11670484.png)
![(5Z)-5-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11670490.png)
![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-(pyridin-2-ylsulfanyl)propanehydrazide](/img/structure/B11670495.png)
![2,4-Dibromo-6-[(E)-[(4-phenylpiperazin-1-YL)imino]methyl]phenol](/img/structure/B11670498.png)
![N'-[(E)-(4-ethylphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11670500.png)
![2-(1,3-benzothiazol-2-yl)-4-{1-[(2-furylmethyl)amino]propylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11670503.png)

![N-[4-(4-bromophenoxy)phenyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B11670515.png)
![N-(4-{[(2E)-2-(4-methylbenzylidene)hydrazinyl]carbonyl}benzyl)-N-phenylmethanesulfonamide](/img/structure/B11670520.png)
![(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11670527.png)
![(5Z)-5-[(2-chlorophenyl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11670569.png)
![2-bromo-N'-{(3Z)-5-bromo-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B11670576.png)
